

Application Notes and Protocols: Gene Expression Analysis in ARN-6039 Treated Lymphocytes

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Compound of Interest

Compound Name: ARN-6039

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Introduction

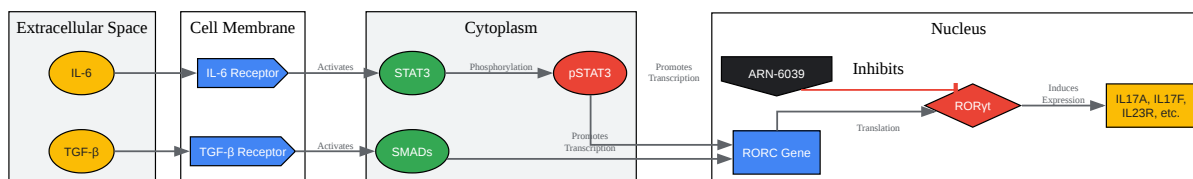
T helper 17 (Th17) cells, a subset of CD4+ T lymphocytes, are critical mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. The differentiation and function of these cells are governed by the master transcriptional regulator, Retinoic acid receptor-related orphan receptor gamma t (ROR γ t). **ARN-6039** is a potent and selective inverse agonist of ROR γ t, which functions by suppressing the transcriptional activity of this nuclear receptor. By inhibiting ROR γ t, **ARN-6039** effectively curtails the expression of pro-inflammatory cytokines, such as IL-17A and IL-17F, thereby representing a promising therapeutic strategy for Th17-driven autoimmune disorders.[1][2] This document provides detailed protocols for the in vitro treatment of human T lymphocytes with **ARN-6039** and subsequent analysis of target gene expression.

Data Presentation

The following table summarizes the anticipated dose-dependent effect of **ARN-6039** on the relative mRNA expression of key ROR γ t target genes in human CD4⁺ T cells differentiated under Th17-polarizing conditions. Data is presented as fold change relative to the vehicle control (DMSO).

Gene	ARN-6039 (10 nM)	ARN-6039 (100 nM)	ARN-6039 (1000 nM)	Function in Th17 Cells
RORC (RORyt)	0.95	0.92	0.88	Master transcriptional regulator of Th17 lineage.[3]
IL17A	0.45	0.15	0.05	Signature pro-inflammatory cytokine.[4]
IL17F	0.52	0.21	0.08	Pro-inflammatory cytokine, often co-expressed with IL-17A.[5]
IL22	0.60	0.25	0.12	Cytokine involved in tissue inflammation and repair.[5]
IL23R	0.55	0.28	0.15	Receptor for IL-23, a key cytokine for Th17 cell maintenance and expansion. [4][5]
CCL20	0.65	0.35	0.20	Chemokine that attracts other immune cells.[6]
CCR6	0.70	0.40	0.25	Chemokine receptor involved in Th17 cell migration.[6]
ACTB (β -actin)	1.00	1.00	1.00	Housekeeping gene for normalization.

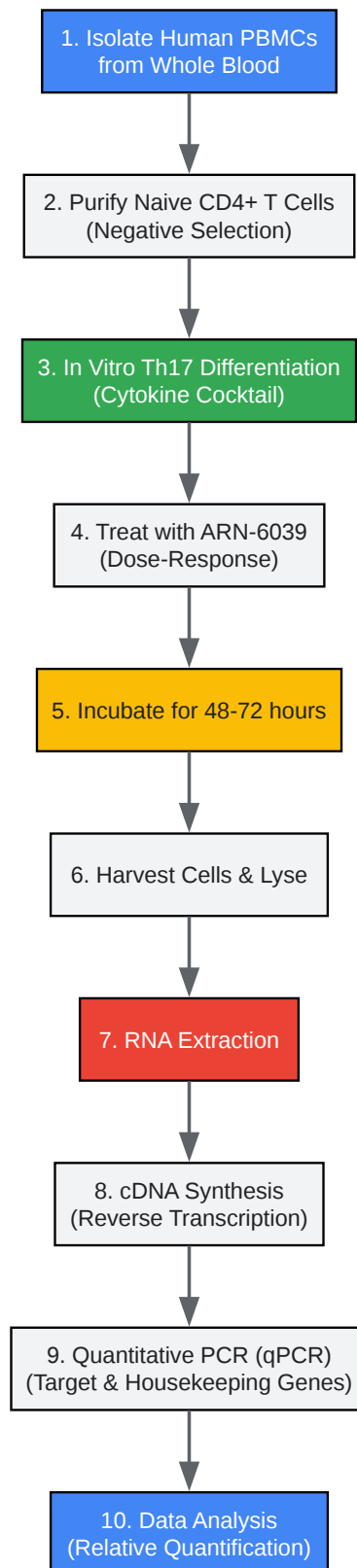
Signaling Pathway Diagram



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Caption: **ARN-6039** inhibits RORyt, blocking Th17 gene expression.

Experimental Workflow



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Caption: Workflow for analyzing gene expression in lymphocytes.

Experimental Protocols

Protocol 1: Isolation of Human Naive CD4+ T Cells

This protocol describes the isolation of naive CD4+ T cells from peripheral blood mononuclear cells (PBMCs).

Materials:

- Human whole blood collected in heparinized tubes
- Ficoll-Paque PLUS
- Phosphate-Buffered Saline (PBS), sterile
- Naive CD4+ T Cell Isolation Kit (Negative Selection)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution

Procedure:

- Dilute whole blood 1:1 with sterile PBS at room temperature.
- Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.
- Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
- Resuspend the PBMC pellet and count the cells.

- Isolate naive CD4+ T cells from the PBMC suspension using a negative selection kit according to the manufacturer's instructions. This typically involves incubating the cells with an antibody cocktail that labels non-CD4+ T cells and memory T cells, followed by magnetic separation.
- Assess the purity of the isolated naive CD4+ T cells by flow cytometry (>95% purity is recommended).
- Resuspend the purified cells in complete RPMI medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

Protocol 2: In Vitro Th17 Differentiation and ARN-6039 Treatment

This protocol outlines the differentiation of naive CD4+ T cells into Th17 cells and their subsequent treatment with **ARN-6039**.

Materials:

- Purified naive CD4+ T cells (from Protocol 1)
- 96-well flat-bottom tissue culture plates
- Anti-human CD3 antibody
- Anti-human CD28 antibody
- Th17-polarizing cytokines: Recombinant Human TGF- β 1, IL-6, IL-1 β , IL-23
- Neutralizing antibodies: Anti-human IL-4, Anti-human IFN- γ
- **ARN-6039** (stock solution in DMSO)
- Vehicle control (DMSO)
- Complete RPMI medium

Procedure:

- Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-2 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the wells twice with sterile PBS before use.
- Resuspend naive CD4⁺ T cells at 1 x 10⁶ cells/mL in complete RPMI medium.
- Add the Th17-polarizing cocktail to the cell suspension: anti-CD28 antibody (2 µg/mL), TGF-β1 (5-10 ng/mL), IL-6 (10 ng/mL), IL-1β (10 ng/mL), IL-23 (10 ng/mL), anti-IL-4 (10 µg/mL), and anti-IFN-γ (10 µg/mL).[7][8]
- Prepare serial dilutions of **ARN-6039** in complete RPMI medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
- Add 100 µL of the **ARN-6039** dilutions or vehicle control to the respective wells.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days.

Protocol 3: RNA Extraction and cDNA Synthesis

This protocol describes the extraction of total RNA from cultured lymphocytes and its conversion to complementary DNA (cDNA).

Materials:

- Cultured T cells (from Protocol 2)
- RNA lysis buffer (e.g., TRIzol or buffer from a column-based kit)
- Chloroform (for TRIzol method)
- Isopropanol (for TRIzol method)
- 75% Ethanol (in RNase-free water)
- RNase-free water
- RNA extraction kit (e.g., RNeasy Mini Kit)

- DNase I, RNase-free
- cDNA synthesis kit (containing reverse transcriptase, dNTPs, and primers)

Procedure:

- Harvest the cells by centrifuging the plate at 400 x g for 5 minutes. Carefully aspirate the supernatant.
- Lyse the cell pellet directly in the well by adding RNA lysis buffer and pipette vigorously to homogenize.
- Proceed with RNA extraction using either a TRIzol-based method or a column-based kit, following the manufacturer's protocol.[\[9\]](#)[\[10\]](#)
- DNase Treatment: To eliminate contaminating genomic DNA, perform an on-column DNase digestion (for kit-based methods) or treat the purified RNA with DNase I according to the enzyme manufacturer's protocol.
- Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
- Synthesize cDNA from 0.5-1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions. This reaction uses reverse transcriptase to convert the RNA template into a stable cDNA copy.[\[11\]](#)

Protocol 4: Quantitative Real-Time PCR (qPCR)

This protocol details the analysis of gene expression using qPCR.

Materials:

- cDNA (from Protocol 3)
- qPCR master mix (containing SYBR Green or TaqMan probes)
- Forward and reverse primers for target genes (e.g., RORC, IL17A, IL17F, IL23R) and a housekeeping gene (e.g., ACTB, GAPDH)

- RNase-free water
- qPCR-compatible plates/tubes
- Real-time PCR thermal cycler

Procedure:

- Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers (to a final concentration of 200-500 nM each), and RNase-free water.
- Add a standardized amount of diluted cDNA template (e.g., 1-10 ng) to each well.
- Set up the reactions in triplicate for each sample and each gene to ensure technical reproducibility. Include no-template controls to check for contamination.
- Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
- Data Analysis:
 - Determine the cycle threshold (Ct) value for each reaction. The Ct value is the cycle number at which the fluorescence signal crosses a defined threshold, and it is inversely proportional to the initial amount of target template.[11][12]
 - Normalize the Ct values of the target genes to the Ct value of the housekeeping gene for each sample ($\Delta\text{Ct} = \text{Ct}_{\text{target}} - \text{Ct}_{\text{housekeeping}}$).
 - Calculate the relative expression (fold change) compared to the vehicle control using the $2^{-\Delta\Delta\text{Ct}}$ method ($\Delta\Delta\text{Ct} = \Delta\text{Ct}_{\text{sample}} - \Delta\text{Ct}_{\text{control}}$).[13]

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